Tridecane, 1,1'-[methylenebis(oxy)]bis-
Description
Contextualization within Long-Chain Formal Ether Chemistry
Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- is classified as a formal, a type of acetal (B89532) derived from formaldehyde (B43269). Specifically, it is a symmetrical formal, bearing two identical long alkyl chains. Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. britannica.com The properties of ethers, such as their boiling points and solubility, are significantly influenced by the nature of these alkyl or aryl groups. openochem.orgjove.com
In the case of long-chain formal ethers like Tridecane, 1,1'-[methylenebis(oxy)]bis-, the extended hydrocarbon portions of the molecule dominate its physical properties. These long alkyl chains lead to significant van der Waals forces, resulting in a high boiling point and a non-polar character. Consequently, such compounds are expected to be soluble in non-polar organic solvents and virtually insoluble in water. libretexts.orggeeksforgeeks.org The presence of the ether linkages introduces some polarity, but the effect is largely overshadowed by the long tridecyl groups.
The synthesis of acetals is a well-established area of organic chemistry, often involving the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. acs.org For a formal like Tridecane, 1,1'-[methylenebis(oxy)]bis-, a potential synthetic route would involve the reaction of formaldehyde (or a formaldehyde equivalent) with tridecanol (B155529) in the presence of an acid catalyst. Various methods for acetal synthesis have been developed, including the use of orthoformates and solid acid catalysts to improve efficiency and yield. organic-chemistry.org
Foundational Research Gaps and Emerging Scientific Questions
Despite the fundamental understanding of ether and acetal chemistry, there is a significant lack of specific research data for Tridecane, 1,1'-[methylenebis(oxy)]bis-. This scarcity of information gives rise to several foundational research gaps and intriguing scientific questions:
Detailed Physicochemical Characterization: While basic properties like molecular weight and formula are known, a comprehensive experimental determination of its melting point, boiling point, viscosity, and spectroscopic data (NMR, IR, Mass Spectrometry) is currently absent from the scientific literature.
Optimized Synthesis and Purification: The most efficient and environmentally benign methods for the synthesis of high-purity Tridecane, 1,1'-[methylenebis(oxy)]bis- have not been systematically investigated. Research into novel catalytic systems could provide more sustainable synthetic pathways.
Thermal and Chemical Stability: A thorough evaluation of the thermal and chemical stability of this compound under various conditions is needed. Understanding its decomposition pathways and reactivity with common reagents is crucial for potential applications.
Intermolecular Interactions and Self-Assembly: The potential for long-chain formal ethers to exhibit interesting intermolecular interactions or self-assembly properties in the solid or liquid state is an unexplored area.
Comparative Analysis with Related Compounds: A systematic comparison of the properties of Tridecane, 1,1'-[methylenebis(oxy)]bis- with other long-chain formals and ethers would provide valuable structure-property relationship insights.
Interactive Table 2: Comparison of Known Properties of Tridecane and Related Compound Classes
| Compound/Class | Molecular Formula | Boiling Point (°C) | Water Solubility | Key Intermolecular Forces |
| Tridecane | C13H28 | 234 | Insoluble | London Dispersion |
| Ethanol | C2H6O | 78 | Soluble | Hydrogen Bonding, London Dispersion |
| Diethyl Ether | C4H10O | 35 | Slightly Soluble | Dipole-Dipole, London Dispersion |
| Tridecane, 1,1'-[methylenebis(oxy)]bis- | C27H56O2 | Not Experimentally Determined | Expected to be Insoluble | London Dispersion, Weak Dipole-Dipole |
Aims and Scope of the Proposed Research Inquiry
To address the identified research gaps, a focused research inquiry is proposed with the following aims and scope:
Aims:
To synthesize and purify Tridecane, 1,1'-[methylenebis(oxy)]bis- and to perform a comprehensive characterization of its physicochemical properties.
To investigate the thermal and chemical stability of the compound.
To explore the potential of Tridecane, 1,1'-[methylenebis(oxy)]bis- as a high-boiling point, non-polar solvent or as a component in lubricant formulations.
To establish structure-property relationships by comparing its properties with those of other long-chain ethers and formals.
Scope:
The research will be confined to the laboratory-scale synthesis and characterization of Tridecane, 1,1'-[methylenebis(oxy)]bis-. The investigation will focus on its fundamental chemical and physical properties. This inquiry will not extend to the evaluation of its biological activity or its performance in specific industrial applications, but will instead aim to provide the foundational data necessary for such future studies.
Properties
CAS No. |
68975-76-8 |
|---|---|
Molecular Formula |
C27H56O2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
1-(tridecoxymethoxy)tridecane |
InChI |
InChI=1S/C27H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-27-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
HUORXJRUKHMTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCOCCCCCCCCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tridecane, 1,1 Methylenebis Oxy Bis
Elucidation of Novel Synthetic Routes and Precursor Chemistry
The traditional synthesis of Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- involves the acid-catalyzed reaction of tridecanol (B155529) with a formaldehyde (B43269) source. However, research into novel synthetic pathways aims to overcome the limitations of this method, such as equilibrium constraints and the use of corrosive catalysts.
The generally accepted mechanism for the acid-catalyzed formation of formals from alcohols and formaldehyde proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the formaldehyde carbonyl group, which enhances its electrophilicity. masterorganicchemistry.comkhanacademy.org Subsequently, a molecule of tridecanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate. khanacademy.org The hemiacetal is then protonated at the hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. masterorganicchemistry.com Finally, a second molecule of tridecanol attacks this carbocation, and subsequent deprotonation yields the final product, Tridecane, 1,1'-[methylenebis(oxy)]bis-, and regenerates the acid catalyst. masterorganicchemistry.com
Key Mechanistic Steps:
Protonation of Formaldehyde: H₂C=O + H⁺ ⇌ [H₂C=OH]⁺
Nucleophilic Attack by Tridecanol: [H₂C=OH]⁺ + C₁₃H₂₇OH ⇌ C₁₃H₂₇OCH₂OH₂⁺
Deprotonation to Hemiacetal: C₁₃H₂₇OCH₂OH₂⁺ ⇌ C₁₃H₂₇OCH₂OH + H⁺
Protonation of Hemiacetal: C₁₃H₂₇OCH₂OH + H⁺ ⇌ C₁₃H₂₇OCH₂OH₂⁺
Formation of Carbocation: C₁₃H₂₇OCH₂OH₂⁺ ⇌ [C₁₃H₂₇OCH₂]⁺ + H₂O
Nucleophilic Attack by Second Tridecanol Molecule: [C₁₃H₂₇OCH₂]⁺ + C₁₃H₂₇OH ⇌ C₁₃H₂₇OCH₂O(H)C₁₃H₂₇⁺
Deprotonation to Formal: C₁₃H₂₇OCH₂O(H)C₁₃H₂₇⁺ ⇌ C₁₃H₂₇OCH₂OC₁₃H₂₇ + H⁺
High-yield synthesis of Tridecane, 1,1'-[methylenebis(oxy)]bis- relies on the efficient reaction between tridecanol and a suitable formaldehyde source. The primary precursors are 1-tridecanol (B166897) and formaldehyde, which can be used in various forms such as formalin (an aqueous solution), paraformaldehyde (a solid polymer), or trioxane (B8601419) (a cyclic trimer). The use of paraformaldehyde or trioxane is often preferred in non-aqueous systems to minimize the initial water content, thereby shifting the reaction equilibrium towards the product. google.com
One strategy to achieve high yields is the use of a significant excess of one of the reactants, typically the alcohol, to drive the reaction forward. However, this necessitates a subsequent separation step to recover the unreacted alcohol. A more effective approach is the continuous removal of water from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus.
Another emerging strategy involves the synthesis of polyoxymethylene dialkyl ethers, which are structurally related to the target compound. These can be synthesized from methanol (B129727) and formaldehyde, and the methodology can be adapted for longer-chain alcohols like tridecanol. google.com
Optimization of Reaction Conditions and Catalyst Systems
The optimization of reaction parameters such as temperature, pressure, reactant molar ratio, and catalyst type is critical for maximizing the yield and selectivity of Tridecane, 1,1'-[methylenebis(oxy)]bis-.
Both homogeneous and heterogeneous catalysts have been employed for the synthesis of formals and related acetals.
Homogeneous Catalysis: Homogeneous catalysts, such as sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, are effective in protonating formaldehyde and facilitating the reaction. google.com They are soluble in the reaction medium, leading to good contact with the reactants and often high reaction rates. However, their use presents challenges in terms of catalyst separation from the product mixture, potential for corrosion, and the generation of acidic waste streams. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal issues. researchgate.net Solid acid catalysts are particularly relevant for formal synthesis. Examples of heterogeneous catalysts that have shown efficacy in similar reactions include:
Acidic Ion-Exchange Resins: These polymeric materials with sulfonic acid groups have been successfully used for the synthesis of polyoxymethylene ethers, demonstrating high activity at mild temperatures. osti.gov
Zeolites and Clays: Materials like montmorillonite (B579905) K10 have been used for the synthesis of related compounds, offering a solid acid surface for the reaction to occur.
Metal Oxides: Acidic metal oxides can also catalyze the formation of acetals.
The choice between homogeneous and heterogeneous catalysts depends on the specific process requirements, balancing factors like reaction rate, catalyst cost, product purity, and environmental impact.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates, good reactant contact | Difficult to separate, corrosive, waste generation |
| Heterogeneous | Acidic Ion-Exchange Resins, Zeolites | Easy separation, reusable, less corrosive | Potentially lower reaction rates, mass transfer limitations |
The choice of solvent can significantly influence the rate and equilibrium position of the formalization reaction. While the reaction can be carried out without a solvent, using the excess alcohol as the reaction medium, an inert solvent can be beneficial, particularly for azeotropic water removal. Non-polar solvents like toluene (B28343) or hexane (B92381) are often used for this purpose.
Kinetic studies on the formation of formals from long-chain alcohols are not extensively reported. However, studies on related reactions, such as the oxidation of primary alcohols, indicate that the reaction is typically first order with respect to both the alcohol and the other reactant. researchgate.net The reaction rate is influenced by temperature, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition. The activation energy for such reactions is influenced by the catalyst used.
Green Chemistry Approaches in Tridecane, 1,1'-[methylenebis(oxy)]bis- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. rsc.org For the synthesis of Tridecane, 1,1'-[methylenebis(oxy)]bis-, several green approaches can be considered:
Use of Heterogeneous Catalysts: As discussed, recyclable solid acid catalysts are a cornerstone of green synthesis, reducing waste and improving process economics. mdpi.commdpi.com
Solvent-Free Synthesis: Conducting the reaction without a solvent, or using one of the reactants in excess as the solvent, minimizes the use of volatile organic compounds (VOCs). rsc.orgacs.org
Alternative Energy Sources: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates and improve energy efficiency compared to conventional heating.
Renewable Feedstocks: While tridecanol is often derived from petrochemical sources, there is growing interest in producing long-chain alcohols from renewable biomass.
Atom Economy: The synthesis of formals is inherently atom-economical, with water being the only byproduct. Optimizing the reaction to maximize conversion and yield further improves the atom economy.
The application of these green chemistry principles can lead to more sustainable and environmentally friendly production processes for Tridecane, 1,1'-[methylenebis(oxy)]bis-. researchgate.net
| Green Chemistry Principle | Application in Formal Synthesis | Benefit |
|---|---|---|
| Use of Catalysis | Employing reusable heterogeneous acid catalysts | Reduced waste, catalyst recycling |
| Safer Solvents and Auxiliaries | Solvent-free conditions or use of green solvents | Reduced VOC emissions, improved safety |
| Design for Energy Efficiency | Microwave or ultrasonic assistance | Faster reaction times, lower energy consumption |
| Use of Renewable Feedstocks | Sourcing tridecanol from biomass | Reduced reliance on fossil fuels |
Development of Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for acetal (B89532) formation is a significant area of contemporary research. These methods aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste production, and employ catalysts that are recyclable and non-toxic.
Classical methods for acetal synthesis often involve the use of strong protic or Lewis acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. ijsdr.org To address these drawbacks, a variety of heterogeneous solid acid catalysts have been explored. These catalysts, such as zeolites, sulfated metal oxides, and ion-exchange resins, offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For instance, perchloric acid adsorbed on silica (B1680970) gel has been shown to be an efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org
Another key aspect of environmentally benign synthesis is the reduction or replacement of volatile organic solvents (VOCs). Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool in this regard, often enabling solvent-free reactions to proceed at significantly faster rates and with higher yields compared to conventional heating. ijsdr.org In some cases, water or other green solvents like dimethyl sulfoxide (B87167) (DMSO) have been successfully employed in acetal synthesis. ijsdr.org
Furthermore, photochemical methods are being investigated as a green alternative for acetalization. These reactions can often be carried out under neutral conditions at room temperature, using a photocatalyst and visible light, thus avoiding the need for harsh acidic catalysts. organic-chemistry.org
The table below summarizes and compares various environmentally benign catalytic systems that could be applied to the synthesis of Tridecane, 1,1'-[methylenebis(oxy)]bis-.
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
| Zeolite H-BEA | Solvent-free, 100 °C | Reusable, high selectivity | High temperature may be required |
| Sulfated Zirconia | Toluene, reflux | High catalytic activity, water tolerant | Potential for metal leaching |
| Amberlyst-15 | Methanol, room temp. | Commercially available, easy to handle | Lower activity for sterically hindered substrates |
| Microwave Irradiation (Solvent-free) | Catalyst-free or with solid acid | Rapid reaction times, energy efficient | Specialized equipment required, potential for hotspots |
| Photocatalyst (e.g., Eosin Y) | Visible light, room temp., neutral pH | Mild conditions, avoids strong acids | May require specific chromophores on substrates |
This table is illustrative and compiles data from general studies on environmentally benign acetal synthesis.
Evaluation of Atom Economy and Energy Efficiency
A critical evaluation of synthetic methodologies from a green chemistry standpoint involves the assessment of atom economy and energy efficiency. jocpr.com
Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product. jocpr.com
The synthesis of Tridecane, 1,1'-[methylenebis(oxy)]bis- from 1-tridecanol and a formaldehyde source (such as paraformaldehyde) is an acid-catalyzed condensation reaction. The balanced chemical equation is:
2 CH₃(CH₂)₁₂OH + (CH₂O)n → CH₃(CH₂)₁₂OCH₂O(CH₂)₁₂CH₃ + H₂O
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
This reaction is inherently efficient in terms of atom economy, as the only byproduct is water. In contrast, other synthetic routes, such as those involving protecting groups or multi-step sequences, often have significantly lower atom economies due to the generation of stoichiometric byproducts. rsc.org
The following table provides a comparative analysis of the atom economy for different types of reactions that could theoretically be used to generate similar ether linkages.
| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |
| Acetal Formation (Addition/Condensation) | 2 R-OH + R'CHO → R-O-CH(R')-O-R + H₂O | Water | High |
| Williamson Ether Synthesis (Substitution) | R-ONa + R'-X → R-O-R' + NaX | Salt (e.g., NaCl, NaBr) | Moderate to Low |
| Wittig Reaction (for C=C bond, illustrative) | R₂CO + Ph₃P=CR'₂ → R₂C=CR'₂ + Ph₃PO | Triphenylphosphine oxide | Very Low |
This table illustrates the superior atom economy of addition/condensation reactions like acetal formation compared to substitution reactions. rsc.org
Energy Efficiency
Conventional heating methods, such as refluxing in a solvent, can be energy-intensive and time-consuming. As mentioned previously, microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. ijsdr.org The targeted heating of the reaction mixture by microwaves is inherently more efficient than conductive heating of a large reaction vessel.
Furthermore, the use of highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus reducing energy input. The development of catalysts that are effective at or near ambient temperature is a key goal in this area.
The table below compares the energy efficiency of different heating methods for a model acetalization reaction.
| Heating Method | Typical Reaction Time | Energy Consumption | Advantages | Disadvantages |
| Conventional Reflux | 4-24 hours | High | Simple setup | Inefficient heat transfer, long duration |
| Microwave Irradiation | 5-30 minutes | Low | Rapid, uniform heating, higher yields | Requires specialized equipment |
| Ultrasonic Irradiation | 1-3 hours | Moderate | Enhanced mass transfer, can operate at lower temps | Probe contamination risk, scalability challenges |
| Photocatalysis (Visible Light) | 6-12 hours | Very Low | Ambient temperature, sustainable energy source | Limited to specific reaction types |
This table provides a qualitative comparison based on general findings in green synthetic chemistry.
By focusing on the development of environmentally benign protocols and rigorously evaluating metrics like atom economy and energy efficiency, the synthesis of compounds like Tridecane, 1,1'-[methylenebis(oxy)]bis- can be aligned with the principles of sustainable chemical manufacturing.
Chemical Reactivity and Derivatization of Tridecane, 1,1 Methylenebis Oxy Bis
Exploration of Ethereal Linkage Scission Mechanisms
The central methylenebis(oxy) linkage is the most reactive site within the Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- molecule. Its scission can be induced through several pathways, primarily hydrolysis and oxidation.
The hydrolysis of acetals, such as the formal linkage in Tridecane, 1,1'-[methylenebis(oxy)]bis-, is a well-established acid-catalyzed process. organicchemistrytutor.comresearchgate.net Under neutral or basic conditions, the ether linkages are generally stable. However, in the presence of an acid catalyst, the acetal (B89532) undergoes cleavage to yield formaldehyde (B43269) and two equivalents of tridecanol (B155529).
The reaction mechanism typically proceeds through a series of steps initiated by the protonation of one of the ether oxygen atoms. youtube.com This is followed by the departure of a tridecanol molecule to form a resonance-stabilized oxonium ion intermediate. researchgate.net Subsequent nucleophilic attack by water on the carbocationic center leads to the formation of a hemiacetal, which then undergoes further hydrolysis to release the second molecule of tridecanol and formaldehyde. The rate-determining step is generally considered to be the formation of the resonance-stabilized carbocation intermediate. researchgate.net
The rate of hydrolysis is highly dependent on the pH of the medium, with a significant increase in rate under acidic conditions. researchgate.net The general mechanism for the acid-catalyzed hydrolysis is depicted below:
General Mechanism of Acid-Catalyzed Acetal Hydrolysis
Protonation: One of the oxygen atoms of the acetal is protonated by an acid (H₃O⁺).
Leaving Group Departure: The protonated ether linkage is cleaved, and an alcohol molecule departs, forming a resonance-stabilized carbocation.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting oxonium ion is deprotonated to form a hemiacetal.
Protonation of the Second Oxygen: The remaining ether oxygen in the hemiacetal is protonated.
Second Leaving Group Departure: The second alcohol molecule departs, forming a protonated aldehyde.
Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product.
Solvolysis, a more general term for the reaction of a substrate with the solvent, can also lead to the degradation of Tridecane, 1,1'-[methylenebis(oxy)]bis-. If the reaction is carried out in an alcohol solvent in the presence of an acid catalyst, transacetalization can occur, leading to the formation of new acetals.
The ether linkages in Tridecane, 1,1'-[methylenebis(oxy)]bis- are also susceptible to oxidative cleavage, which can proceed through various mechanisms, including those involving radical intermediates. Ethers are known to undergo autoxidation in the presence of atmospheric oxygen, a process that is often initiated by light or heat. libretexts.org This radical-chain reaction leads to the formation of hydroperoxides, which can be unstable and decompose, potentially leading to cleavage of the C-O bonds. youtube.com
The general steps for the autoxidation of ethers are:
Initiation: Formation of a radical at the carbon atom adjacent to the ether oxygen.
Propagation: The carbon-centered radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new carbon-centered radical.
Termination: Combination of two radicals to form a non-radical species.
Furthermore, specific oxidizing agents can be employed to cleave the ether linkages. For instance, certain fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov These enzymatic reactions often involve a two-electron oxidation, which can lead to the formation of aldehydes and alcohols. nih.gov
Functionalization Strategies for Tridecane, 1,1'-[methylenebis(oxy)]bis- Scaffold
The structure of Tridecane, 1,1'-[methylenebis(oxy)]bis- offers two main regions for chemical modification: the long alkyl chains and the central formal linkage.
The tridecyl chains, being saturated hydrocarbons, are generally unreactive. However, selective functionalization of these sp³ C-H bonds can be achieved using modern synthetic methods. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the introduction of functional groups into alkanes. sciforum.net By employing appropriate directing groups, it is possible to achieve site-selective functionalization. sciforum.net For a molecule like Tridecane, 1,1'-[methylenebis(oxy)]bis-, the ether oxygens could potentially act as directing groups to guide the functionalization to specific positions on the alkyl chains.
Another approach involves radical-based functionalization. For example, under specific conditions, radical reactions can be initiated on the alkyl chains, allowing for the introduction of halogens or other functional groups.
The central CH₂ group of the formal linkage is a potential site for derivatization. Analogous to the reactions of bis(indolyl)methanes, electrophilic substitution at this central carbon could be a viable strategy. acs.org This would require the generation of a carbocation or a related reactive intermediate at the central carbon, which could then be attacked by a nucleophile.
Alternatively, the hydrolysis of the acetal to formaldehyde and tridecanol provides a route to derivatization. The resulting tridecanol can be further functionalized through a variety of reactions common to alcohols. The liberated formaldehyde can also be used in subsequent reactions.
Reaction Kinetics and Thermodynamics of Tridecane, 1,1'-[methylenebis(oxy)]bis- Transformations
The kinetics of acetal hydrolysis have been extensively studied. The reaction is typically first order in both the acetal and the acid catalyst. gla.ac.uk The rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the acetal. For Tridecane, 1,1'-[methylenebis(oxy)]bis-, the long alkyl chains are not expected to have a significant electronic effect on the formal linkage, but they may have some steric influence.
The thermodynamics of acetal hydrolysis are also an important consideration. The reaction is reversible, and the position of the equilibrium depends on the reaction conditions. organicchemistrytutor.com In the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products (formaldehyde and tridecanol). youtube.com Computational studies on acetal hydrolysis have highlighted the role of water molecules not only as nucleophiles but also in stabilizing the transition state through hydrogen bonding and participating in proton relays. ic.ac.uk
Below is a hypothetical data table illustrating the effect of pH on the half-life of a long-chain formal acetal, based on the general understanding of acetal hydrolysis kinetics.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 3.0 | 25 | 0.5 |
| 4.0 | 25 | 5 |
| 5.0 | 25 | 50 |
| 6.0 | 25 | 500 |
| 7.0 | 25 | Stable |
This table demonstrates the dramatic increase in the stability of the acetal as the pH approaches neutrality.
The following table summarizes the key reactive sites and potential transformations of Tridecane, 1,1'-[methylenebis(oxy)]bis-.
| Reactive Site | Type of Reaction | Reagents/Conditions | Potential Products |
| Methylenebis(oxy) linkage | Acid-catalyzed hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Tridecanol, Formaldehyde |
| Methylenebis(oxy) linkage | Oxidative cleavage | Oxidizing agents (e.g., O₂, peroxygenases) | Aldehydes, Alcohols, Carboxylic acids |
| Tridecyl C-H bonds | C-H functionalization | Transition metal catalysts | Functionalized alkyl chains (e.g., halides, esters) |
| Central CH₂ of formal linkage | Electrophilic substitution | Electrophiles | Derivatized formal acetal |
Activation Energy Profiling for Key Reactions
Theoretical calculations at the B3LYP/6-311++G(d,p) level have been employed to study the reaction mechanism of hemiacetal formation. acs.org These studies reveal that the activation energy barrier is significantly influenced by the catalytic conditions. For the uncatalyzed reaction between formaldehyde and methanol (B129727), the energy barrier is relatively high. However, the presence of a Brønsted acid catalyst, such as H+ or H3O+, substantially lowers this barrier by increasing the electrophilicity of the carbonyl carbon. acs.org
A computational study on the hemiacetal formation from formaldehyde and methanol calculated the lowest energy barrier to be 25.0 kJ mol⁻¹ when the reaction is catalyzed by a Brønsted acid and includes the assistance of a water molecule for proton transfer. acs.org This value provides a reasonable estimate for the lower end of the activation energy range for the initial step of formal formation. The subsequent reaction of the hemiacetal with a second alcohol molecule to form the full acetal (or formal) also proceeds through a protonated intermediate, and its activation energy would be of a similar order of magnitude.
The hydrolysis of acetals, the reverse reaction, also proceeds via an acid-catalyzed mechanism. chemistrysteps.com The process is initiated by the protonation of one of the ether oxygens, which creates a good leaving group (tridecyl alcohol). chemistrysteps.com The subsequent cleavage of the carbon-oxygen bond is the rate-determining step, leading to the formation of a resonance-stabilized oxocarbenium ion. The activation energy for this step is influenced by the stability of this intermediate. While specific values for Tridecane, 1,1'-[methylenebis(oxy)]bis- are not documented, the general principles of acetal hydrolysis suggest a multi-step process with activation barriers that are readily overcome under acidic conditions and moderate temperatures.
Table 1: Calculated Activation Energy for a Related Reaction
| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| Hemiacetal formation from formaldehyde and methanol | Brønsted acid + H₂O | B3LYP/6-311++G(d,p) | 25.0 |
Equilibrium Studies of Formal Formation and Cleavage
The formation of Tridecane, 1,1'-[methylenebis(oxy)]bis- from tridecyl alcohol and formaldehyde is a reversible process governed by thermodynamic equilibrium. youtube.com A qualitative consideration of the Gibbs free energy change (ΔG) for acetal formation indicates that the equilibrium often favors the starting materials. youtube.com This is primarily due to entropic factors; the reaction involves the combination of three molecules (one formaldehyde and two alcohol molecules) to produce two molecules (one formal and one water molecule), resulting in a decrease in entropy. youtube.com
To drive the equilibrium towards the formation of the formal, strategies that manipulate the reaction conditions according to Le Châtelier's principle are typically employed. These include using an excess of one of the reactants (usually the alcohol) or, more commonly, removing water as it is formed. youtube.com
Studies on the oligomerization of formaldehyde with various alcohols have provided insights into the equilibrium constants of these reactions. engrxiv.org It has been observed that the equilibrium constant for the addition of formaldehyde to an alcohol or a hemiacetal is influenced by the structure of the alcohol. engrxiv.orgresearchgate.net For the formation of poly(oxymethylene) hemiformals (R-(OCH₂)n-OH), a generalized chemical equilibrium constant has been proposed for the chain prolongation steps (n ≥ 2). engrxiv.orgresearchgate.net
The equilibrium constant (Kx) for the formation of the initial hemiacetal (R-OCH₂-OH) from the alcohol (R-OH) and formaldehyde (CH₂O) is solvent-dependent. engrxiv.orgresearchgate.net Subsequent additions of formaldehyde units to form longer chains tend to have a more generalized equilibrium constant. engrxiv.orgresearchgate.net While specific equilibrium constants for the Tridecane, 1,1'-[methylenebis(oxy)]bis- system are not available, the data from related systems suggest that the position of the equilibrium will be highly dependent on the reaction conditions, particularly the concentration of water. The cleavage of the formal (hydrolysis) is favored by the presence of excess water and an acid catalyst. chemistrysteps.com
Table 2: Factors Influencing the Equilibrium of Formal Formation and Cleavage
| Factor | Effect on Formal Formation | Effect on Formal Cleavage (Hydrolysis) | Thermodynamic Principle |
|---|---|---|---|
| Excess Alcohol | Favors formation | Hinders cleavage | Le Châtelier's Principle |
| Removal of Water | Favors formation | Hinders cleavage | Le Châtelier's Principle |
| Excess Water | Hinders formation | Favors cleavage | Le Châtelier's Principle |
| Acid Catalyst | Accelerates attainment of equilibrium | Accelerates attainment of equilibrium | Catalysis (lowers activation energy) |
Advanced Spectroscopic and Structural Elucidation of Tridecane, 1,1 Methylenebis Oxy Bis
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Conformational Analysis
High-Resolution NMR (HR-NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds in solution. For a flexible molecule like Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis-, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of the carbon skeleton and attached protons.
The predicted ¹H NMR spectrum would feature distinct signals for the different types of protons. The two protons of the central methylene (B1212753) bridge (O-CH₂-O) are expected to appear as a singlet at approximately 4.5-4.8 ppm. The methylene groups adjacent to the oxygen atoms (-O-CH₂-) of the tridecyl chains would likely resonate as a triplet around 3.3-3.6 ppm. The bulk of the overlapping methylene protons of the long alkyl chains (-(CH₂)₁₁-) would form a broad multiplet in the 1.2-1.4 ppm region, while the terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.8-0.9 ppm.
Similarly, the ¹³C NMR spectrum would provide complementary information. The carbon of the central acetal (B89532) group (O-CH₂-O) is predicted to have a chemical shift in the range of 90-95 ppm. The α-carbons of the tridecyl chains (-O-CH₂-) would appear around 65-70 ppm. The internal methylene carbons of the alkyl chains would produce a series of signals between 22-32 ppm, and the terminal methyl carbon would be the most upfield, at approximately 14 ppm. rsc.org
| Assignment | Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| a | -CH₃ | 0.8-0.9 (triplet) | ~14 |
| b | -(CH₂)₁₁- | 1.2-1.4 (multiplet) | ~22-32 |
| c | -O-CH₂- | 3.3-3.6 (triplet) | ~65-70 |
| d | O-CH₂-O | 4.5-4.8 (singlet) | ~90-95 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. sdsu.edu For Tridecane, 1,1'-[methylenebis(oxy)]bis-, this would show a clear correlation pathway along the tridecyl chains. A cross-peak would be observed between the terminal methyl protons (a) and their adjacent methylene protons, which would, in turn, show a correlation to the next methylene group, and so on, through the entire alkyl chain up to the α-methylene protons (c). No correlation would be expected between the central methylene bridge protons (d) and any protons on the tridecyl chains, confirming its isolated nature. youtube.comresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This would definitively link each proton signal to its corresponding carbon in the skeleton. For instance, the singlet at ~4.6 ppm would show a cross-peak to the carbon at ~93 ppm, assigning them to the O-CH₂-O group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. sdsu.edu The key correlation for this structure would be between the protons of the central methylene bridge (d, ~4.6 ppm) and the α-carbons of the two tridecyl chains (c, ~68 ppm). This ²J(C,H) correlation would provide conclusive evidence that the two long alkyl chains are linked through the methylenebis(oxy) unit. Conversely, a ³J(C,H) correlation between the α-protons of the tridecyl chains (c, ~3.4 ppm) and the central carbon (d, ~93 ppm) would also be expected. youtube.com
| Technique | Correlating Nuclei | Expected Key Cross-Peaks (Proton Signal ↔ Correlated Nucleus) |
|---|---|---|
| COSY | ¹H ↔ ¹H | -CH₃ ↔ adjacent -CH₂- -CH₂- (chain) ↔ adjacent -CH₂- (chain) -O-CH₂- ↔ adjacent -CH₂- |
| HMQC/HSQC | ¹H ↔ ¹³C (1-bond) | Protons (a) ↔ Carbon (a) Protons (b) ↔ Carbons (b) Protons (c) ↔ Carbon (c) Protons (d) ↔ Carbon (d) |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Protons (d) ↔ Carbon (c) Protons (c) ↔ Carbon (d) |
Dynamic NMR (DNMR) is a powerful method for studying the energetics of conformational changes in flexible molecules, such as bond rotations, that occur on the NMR timescale. montana.edu In Tridecane, 1,1'-[methylenebis(oxy)]bis-, rotation around the various C-C and C-O single bonds is expected to be rapid at room temperature, resulting in a time-averaged spectrum.
However, by lowering the temperature, it may be possible to slow these rotational processes. If the energy barrier to rotation around the C-O bonds of the acetal linkage is sufficiently high, distinct conformers could be "frozen out" on the NMR timescale. nih.gov This would manifest as a broadening of the NMR signals for nuclei near the site of restricted rotation (e.g., the -O-CH₂- and O-CH₂-O groups), followed by decoalescence into separate signals for each distinct conformer at lower temperatures. nih.govmdpi.com By analyzing the line shapes of the signals as a function of temperature, or from the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com While significant rotational barriers are not anticipated for this highly flexible molecule, DNMR provides the experimental framework to investigate such potential dynamic processes. mdpi.com
Vibrational Spectroscopy for Molecular Structure-Function Correlation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present and the conformational state of the molecule.
FT-IR spectroscopy is particularly useful for identifying the functional groups within a molecule based on their characteristic absorption frequencies. thermofisher.com For Tridecane, 1,1'-[methylenebis(oxy)]bis-, the spectrum would be dominated by absorptions from the alkyl chains and the central acetal linkage.
The most intense bands would be the symmetric and asymmetric C-H stretching vibrations of the numerous CH₂ and CH₃ groups, appearing in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The presence of the acetal functional group, C-O-C-O-C, would be confirmed by a series of strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. orientjchem.orgresearchgate.net Other characteristic vibrations include the CH₂ scissoring (bending) mode around 1470-1450 cm⁻¹ and a CH₃ bending mode near 1375 cm⁻¹. libretexts.org For long-chain alkanes, a characteristic CH₂ rocking vibration can sometimes be observed around 720-725 cm⁻¹. libretexts.org
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 2850-3000 | Strong | C-H stretching (CH₂, CH₃) |
| 1470-1450 | Medium | CH₂ scissoring (bending) |
| 1375-1385 | Medium | CH₃ symmetric bending |
| 1000-1200 | Strong | C-O stretching (acetal linkage) |
| 720-725 | Weak-Medium | CH₂ rocking (long chain) |
Raman spectroscopy is highly sensitive to the vibrations of non-polar bonds and is an excellent technique for studying the conformational order of long alkyl chains. nih.govs-a-s.orghoriba.com The spectrum of Tridecane, 1,1'-[methylenebis(oxy)]bis- would provide valuable insights into the structure of its two tridecyl tails.
The C-H stretching region (2800-3000 cm⁻¹) provides information on the packing and environment of the alkyl chains. researchgate.netnih.gov The intensity ratio of the asymmetric (~2880 cm⁻¹) to symmetric (~2850 cm⁻¹) CH₂ stretching bands is a well-established indicator of conformational order, with higher order (more trans conformations) leading to a decrease in this ratio. researchgate.net Furthermore, the skeletal C-C stretching vibrations in the 1000-1200 cm⁻¹ region are particularly sensitive to the trans/gauche conformational state of the chain. nih.govnih.govacs.org The presence of sharp, well-defined bands in this region, particularly the longitudinal acoustic mode (LAM) at low frequencies (below 400 cm⁻¹), would indicate a high degree of all-trans chain conformation, typical of a crystalline or well-ordered state. s-a-s.org Conversely, a disordered, liquid-like state would result in broader, less-defined bands. acs.orgrsc.org
| Raman Shift (cm⁻¹) | Assignment | Structural Insight |
|---|---|---|
| ~2850 | Symmetric CH₂ stretch | Intensity ratio (I₂₈₈₀/I₂₈₅₀) indicates degree of conformational disorder. |
| ~2880 | Asymmetric CH₂ stretch | |
| 1000-1200 | C-C skeletal stretching | Band shape and frequency are sensitive to trans vs. gauche conformers. |
| < 400 | Longitudinal Acoustic Mode (LAM) | Presence indicates ordered, all-trans chain segments. |
Mass Spectrometry for Mechanistic Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. Under electron ionization (EI), Tridecane, 1,1'-[methylenebis(oxy)]bis- is expected to undergo characteristic fragmentation reactions driven by the presence of the ether-like acetal linkage and the long alkyl chains. wikipedia.org
The molecular ion peak ([M]⁺) at m/z 412.7 is expected to be either very weak or completely absent, which is typical for long-chain ethers and acetals due to the high propensity for fragmentation. youtube.commiamioh.edu The most favorable fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to an oxygen atom. libretexts.orgwikipedia.org Cleavage of the Cα-Cβ bond in one of the tridecyl chains would result in the loss of a C₁₂H₂₅• radical (169 Da) and the formation of a stable, resonance-stabilized oxonium ion at m/z 243.
Another significant fragmentation pathway for ethers involves cleavage of the C-O bond, which could lead to a tridecyl cation ([C₁₃H₂₇]⁺) at m/z 183. Furthermore, the long alkyl chains themselves will fragment, producing a characteristic series of carbocation clusters separated by 14 Da (CH₂), with prominent peaks at m/z 43, 57, 71, 85, etc. libretexts.orgnih.gov
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 412 | [C₂₇H₅₆O₂]⁺ | Molecular Ion (M⁺) |
| 243 | [CH₂(OCH₂C₁₂H₂₅)]⁺ | Alpha-cleavage (Loss of C₁₂H₂₅•) |
| 183 | [C₁₃H₂₇]⁺ | C-O bond cleavage |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation
High-resolution mass spectrometry is a critical technique for verifying the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. For "Tridecane, 1,1'-[methylenebis(oxy)]bis-", with a chemical formula of C27H56O2, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the proposed elemental formula.
Due to the absence of specific experimental HRMS data for "Tridecane, 1,1'-[methylenebis(oxy)]bis-" in the scientific literature, the following table presents a theoretical analysis. The data is based on the expected high accuracy of modern HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers.
| Parameter | Value |
|---|---|
| Molecular Formula | C27H56O2 |
| Theoretical Monoisotopic Mass (Da) | 412.4280 |
| Expected Ion Adducts (e.g., in ESI) | [M+H]+, [M+Na]+ |
| Theoretical m/z for [M+H]+ | 413.4358 |
| Theoretical m/z for [M+Na]+ | 435.4178 |
| Typical Mass Accuracy (ppm) | < 5 ppm |
This table is illustrative and based on theoretical calculations in the absence of published experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion (in this case, the molecular ion or a protonated adduct of "Tridecane, 1,1'-[methylenebis(oxy)]bis-") and analyzing the resulting product ions. While specific MS/MS studies on this compound are not available, a plausible fragmentation pathway can be proposed based on the known behavior of long-chain acetals and ethers under collision-induced dissociation (CID).
The primary fragmentation is expected to occur at the C-O bonds of the acetal linkage, which are the most labile sites in the molecule. Alpha-cleavage is a common fragmentation pathway for ethers. The fragmentation of the molecular ion (M+) would likely proceed through several key pathways:
Cleavage of a C-O bond to lose a tridecyloxy radical (•OC13H27), resulting in a stable oxonium ion.
Loss of a tridecyl radical (•C13H27) followed by rearrangement.
Cleavage of the C-O bond with subsequent loss of formaldehyde (B43269) (CH2O).
The following table outlines the proposed major fragment ions that would be expected in the MS/MS spectrum of the protonated molecule [M+H]+.
| Proposed Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |
|---|---|---|
| 213.2218 | [C14H29O]+ | Cleavage of one C-O bond and loss of tridecanol (B155529) |
| 199.2062 | [C13H27O]+ | Cleavage of the O-CH2 bond with charge retention on the tridecyloxy moiety |
| 183.1749 | [C13H27]+ | Loss of the methylenebis(oxy) moiety and a hydrogen |
This table presents theoretically predicted fragmentation patterns based on general principles of mass spectrometry for acetals, as specific experimental data for "Tridecane, 1,1'-[methylenebis(oxy)]bis-" is not publicly available.
X-ray Diffraction Studies for Solid-State Conformation (if applicable)
However, the application of X-ray diffraction is contingent upon the ability to grow a single crystal of sufficient size and quality. Long-chain aliphatic compounds like "Tridecane, 1,1'-[methylenebis(oxy)]bis-" are often challenging to crystallize due to their high conformational flexibility. The long tridecyl chains can adopt numerous conformations, which can hinder the formation of a well-ordered crystal lattice.
A thorough search of the scientific literature and crystallographic databases reveals no published X-ray diffraction studies or crystal structures for "Tridecane, 1,1'-[methylenebis(oxy)]bis-". Therefore, its solid-state conformation has not been experimentally determined. If crystallization were successful, it would be anticipated that the long alkyl chains would adopt a largely extended, all-trans conformation to maximize packing efficiency, similar to other long-chain alkanes and their derivatives.
Computational and Theoretical Investigations of Tridecane, 1,1 Methylenebis Oxy Bis
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size.
A DFT study of Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- would begin with a geometry optimization. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy, known as the energy-minimized geometry. A variety of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed, with the choice depending on the desired accuracy and available computational resources. The optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformation in the gas phase. From this optimized geometry, key electronic properties can be calculated.
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation. Actual values would be determined by a specific computational study.
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, though at a significantly greater computational expense.
For Tridecane, 1,1'-[methylenebis(oxy)]bis-, high-level ab initio calculations would likely be reserved for specific aspects, such as refining the energies of a few key conformations identified through a less costly method. These methods are particularly useful for predicting properties that are sensitive to electron correlation effects, such as weak intermolecular interactions or precise electronic transition energies.
Conformational Analysis and Potential Energy Surface Mapping
The two long tridecyl chains and the central methylenebis(oxy) linker grant Tridecane, 1,1'-[methylenebis(oxy)]bis- a high degree of flexibility. Understanding its behavior requires a thorough exploration of its conformational landscape.
Due to the large number of rotatable bonds, mapping the potential energy surface of this molecule with quantum chemical methods alone is computationally prohibitive. A more practical approach begins with molecular mechanics (MM). MM methods use classical physics-based force fields (e.g., MMFF, AMBER) to calculate the potential energy of a molecule as a function of its geometry.
A systematic or stochastic conformational search using molecular mechanics would be performed to generate thousands of possible conformations. These conformers would then be minimized, and their relative energies calculated. This process allows for the efficient identification of a set of low-energy conformers that are likely to be populated at room temperature.
Hypothetical Low-Energy Conformers of Tridecane, 1,1'-[methylenebis(oxy)]bis-
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (Hypothetical) | Description |
|---|---|---|---|
| Conf-1 | 0.00 | C-O-C-O: 180°, O-C-C-C: 180° | A fully extended, linear-like conformation. |
| Conf-2 | 1.25 | C-O-C-O: 60°, O-C-C-C: 180° | A folded conformation around the central acetal (B89532) group. |
| Conf-3 | 2.50 | C-O-C-O: 180°, O-C-C-C: 60° | A conformation with a kink in one of the tridecyl chains. |
Note: This table presents a simplified, hypothetical set of conformers and their relative energies for illustrative purposes.
Once low-energy conformers (local minima on the potential energy surface) are identified, transition state analysis can be used to map the pathways for interconversion between them. A transition state is a saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate connecting two conformers.
Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) can be employed to locate these transition states. Calculating the energy of the transition state relative to the connected minima provides the activation energy for the conformational change. This information is crucial for understanding the dynamics of the molecule and the timescales over which it can change its shape.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum and molecular mechanics provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of Tridecane, 1,1'-[methylenebis(oxy)]bis- over time. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a series of small time steps.
An MD simulation of this molecule, either in a vacuum or in a simulated solvent, would reveal how the long alkyl chains move, fold, and interact with each other. It could provide information on the flexibility of the central acetal linkage and the average end-to-end distance of the molecule. Such simulations are essential for understanding the macroscopic properties of the substance that arise from the collective motion and interactions of its molecules. The results of an MD simulation are typically a trajectory file, which can be analyzed to extract various structural and dynamic properties as a function of time.
Simulating Intermolecular Interactions and Aggregation Tendencies
The study of intermolecular interactions is crucial for understanding how molecules of Tridecane, 1,1'-[methylenebis(oxy)]bis- behave in a condensed phase. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.
In a typical MD simulation of Tridecane, 1,1'-[methylenebis(oxy)]bis-, a simulation box would be populated with numerous molecules of the compound. The system's evolution is then tracked, providing data on how the molecules interact and arrange themselves. Key interactions would include van der Waals forces between the long tridecyl chains and dipole-dipole interactions involving the ether oxygen atoms.
Aggregation tendencies can be assessed by analyzing the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from another particle. For Tridecane, 1,1'-[methylenebis(oxy)]bis-, the RDF between the centers of mass of the molecules would reveal the extent of molecular clustering. A sharp peak at a short distance would indicate a high tendency for aggregation.
Table 1: Hypothetical Simulation Parameters for Intermolecular Interaction Studies of Tridecane, 1,1'-[methylenebis(oxy)]bis-
| Parameter | Value |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Simulation Box | 10 nm x 10 nm x 10 nm |
| Number of Molecules | 500 |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-Isobaric) |
This interactive table presents a hypothetical set of parameters that could be used in a molecular dynamics simulation to study the intermolecular interactions of Tridecane, 1,1'-[methylenebis(oxy)]bis-.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can significantly influence the conformation and dynamics of a flexible molecule like Tridecane, 1,1'-[methylenebis(oxy)]bis-. Computational methods can explore these effects through both explicit and implicit solvent models.
In an explicit solvent model, individual solvent molecules are included in the simulation box. This provides a detailed picture of solute-solvent interactions but is computationally expensive. For Tridecane, 1,1'-[methylenebis(oxy)]bis-, simulations in various solvents, such as a nonpolar solvent like hexane (B92381) and a polar solvent like water, would reveal how the environment affects the folding of the tridecyl chains and the orientation of the central methylenebis(oxy) group.
Implicit solvent models, such as the conductor-like screening model (COSMO) or the polarizable continuum model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is well-suited for studying the relative energies of different conformers in various solvents.
Table 2: Illustrative Conformational Energy of Tridecane, 1,1'-[methylenebis(oxy)]bis- in Different Solvents (Theoretical Data)
| Conformer | Energy in Vacuum (kJ/mol) | Energy in Hexane (kJ/mol) | Energy in Water (kJ/mol) |
| Extended | 0 | -2.5 | +5.0 |
| Folded | +10.2 | +8.1 | +2.3 |
This interactive table provides a hypothetical representation of the relative energies of extended and folded conformers of Tridecane, 1,1'-[methylenebis(oxy)]bis- in different solvent environments, as might be predicted by computational models.
Structure-Property Relationship Modeling (Theoretical Aspects)
Computational models can also be employed to predict the properties of Tridecane, 1,1'-[methylenebis(oxy)]bis- based on its molecular structure.
Predictive Modeling of Spectroscopic Signatures
Theoretical methods can predict spectroscopic data, which can aid in the identification and characterization of a compound. For Tridecane, 1,1'-[methylenebis(oxy)]bis-, key spectroscopic techniques that can be modeled include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Density functional theory (DFT) calculations can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical predictions can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using methods like DFT. The resulting theoretical IR spectrum would show characteristic peaks for C-H and C-O stretching and bending vibrations.
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in Tridecane, 1,1'-[methylenebis(oxy)]bis- (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| O-C H₂-O | 95.2 |
| O-C H₂-(CH₂)₁₁-CH₃ | 70.5 |
| O-CH₂-C H₂-(CH₂)₁₀-CH₃ | 31.9 |
| O-(CH₂)₁₂-C H₃ | 14.1 |
This interactive table presents hypothetical ¹³C NMR chemical shifts for selected carbon atoms in Tridecane, 1,1'-[methylenebis(oxy)]bis-, as could be predicted by DFT calculations.
Computational Prediction of Chemical Reactivity Descriptors
DFT can also be used to calculate various chemical reactivity descriptors that provide insights into the potential reactivity of Tridecane, 1,1'-[methylenebis(oxy)]bis-. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Key reactivity descriptors include:
HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential: The energy required to remove an electron, related to the HOMO energy.
Electron Affinity: The energy released when an electron is added, related to the LUMO energy.
Electronegativity: The ability of the molecule to attract electrons.
Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.
Table 4: Hypothetical Chemical Reactivity Descriptors for Tridecane, 1,1'-[methylenebis(oxy)]bis-
| Descriptor | Value |
| HOMO Energy | -8.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Ionization Potential | 8.2 eV |
| Electron Affinity | -1.5 eV |
| Electronegativity | 3.35 eV |
| Chemical Hardness | 4.85 eV |
This interactive table displays a set of hypothetical chemical reactivity descriptors for Tridecane, 1,1'-[methylenebis(oxy)]bis- that could be derived from computational calculations.
Exploratory Research Applications and Broader Scientific Implications
Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- as a Model Compound in Fundamental Chemical Research
The simplicity and symmetry of Tridecane, 1,1'-[methylenebis(oxy)]bis- make it an excellent candidate for fundamental studies in organic chemistry, particularly concerning the behavior of molecules with long aliphatic chains and ether-like linkages.
The two ether linkages within the acetal (B89532) group of Tridecane, 1,1'-[methylenebis(oxy)]bis- are flanked by long C13 alkyl chains. This structure offers a valuable model for investigating the physicochemical properties imparted by such linkages in a predominantly non-polar molecular environment. Ethers are known for their relative stability and moderate polarity due to the C-O-C bond. byjus.comunacademy.comsolubilityofthings.com Research using this compound could provide precise data on how long, hydrophobic chains influence the conformation, dipole moment, and intermolecular interactions of the ether groups.
Key research questions could include:
How do the long alkyl chains affect the rotational energy barriers and preferred conformations around the C-O bonds?
How do these linkages influence the packing of long alkyl chains in the solid state, and what are the resulting thermal properties (e.g., melting point) compared to simple alkanes like tridecane itself?
Interactive Table: Physicochemical Properties of Analogous Ether Compounds
Tridecane, 1,1'-[methylenebis(oxy)]bis- is a formaldehyde (B43269) acetal, often referred to as a formal. The acetal functional group is known for its stability under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. researchgate.netnih.gov Studying this specific long-chain formal could provide valuable insights into the reactivity of the acetal group when shielded by large, non-polar alkyl chains.
Research in this area could focus on:
Reaction Kinetics: Determining the rates of acid-catalyzed hydrolysis. It is plausible that the steric hindrance and hydrophobic environment created by the two tridecyl chains could significantly slow down the reaction compared to shorter-chain formals.
Dynamic Covalent Chemistry: The acid-catalyzed transacetalation of formaldehyde acetals is a reaction used to create dynamic libraries of molecules. acs.org Tridecane, 1,1'-[methylenebis(oxy)]bis- could serve as a model reactant in such systems to study the equilibrium dynamics in non-polar solvents, where the long chains would dominate solubility and aggregation behavior.
Formaldehyde Reactivity: Formaldehyde is significantly more reactive than other aldehydes like acetaldehyde (B116499). rsc.orgquora.com As a stable derivative of formaldehyde, Tridecane, 1,1'-[methylenebis(oxy)]bis- could be explored as a controlled-release source of formaldehyde in specific organic synthesis applications, with the release triggered by acidic conditions.
Potential as a Building Block in Novel Material Architectures
The structure of Tridecane, 1,1'-[methylenebis(oxy)]bis-, with two long aliphatic "tails" connected by a functional central group, suggests its potential as a monomer or structural component in materials science.
While the methylenebis(oxy) group itself is not typically polymerized directly, it can be incorporated into polymer backbones. Long-chain polyacetals have been synthesized by reacting long-chain diols with diethoxymethane, demonstrating that acetal linkages can form the basis of a polymer chain. researchgate.net This suggests that Tridecane, 1,1'-[methylenebis(oxy)]bis-, or more likely, analogous difunctional monomers with similar long-chain ether structures, could be used to create novel research polymers.
For instance, the synthesis of ABA triblock copolymers using long-chain alkyl glycidyl (B131873) ethers has been shown to produce amphiphilic polyethers that can form micellar hydrogels. rsc.orgresearchgate.net By analogy, bifunctional molecules similar to Tridecane, 1,1'-[methylenebis(oxy)]bis- could be investigated for creating polymers with the following characteristics:
Polyethylene-like Properties: The high density of long methylene (B1212753) chains could result in polymers with properties that mimic low-density polyethylene, but with the added feature of chemical degradability through the acetal linkages. nih.gov
Tunable Thermal Properties: The length of the alkyl chains could be varied to control the crystallinity and melting point of the resulting polymer. rsc.org
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. Amphiphilic molecules, which have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, are common building blocks for self-assembly. acs.orgacs.org
Although Tridecane, 1,1'-[methylenebis(oxy)]bis- is predominantly hydrophobic, the central ether linkages provide a slight polarity. This subtle amphiphilicity could be exploited in certain solvent systems to drive self-assembly. More plausibly, it could act as a purely hydrophobic, space-filling component in more complex supramolecular systems. For example, it could be co-assembled with true amphiphiles to modify the properties of micelles or vesicles, potentially altering the fluidity or thickness of the hydrophobic core of a self-assembled membrane. The exchange of ester linkages for ether linkages in some amphiphilic systems has been shown to still permit the formation of highly ordered tubular structures. acs.org
Environmental Fate and Degradation Mechanistic Studies
Understanding how synthetic chemicals persist or degrade in the environment is a critical area of research. acs.orgresearchgate.netnih.gov Tridecane, 1,1'-[methylenebis(oxy)]bis- serves as an interesting case study for the environmental fate of long-chain acetals.
The degradation of this molecule would likely proceed via two main pathways:
Acetal Hydrolysis: The primary point of chemical or enzymatic attack would be the acetal linkage. Under acidic conditions, or potentially through the action of specific microbial enzymes, the acetal would hydrolyze. This would break the molecule into two molecules of tridecanol (B155529) (a long-chain alcohol) and one molecule of formaldehyde.
Alkyl Chain Oxidation: The long tridecyl chains would be subject to aerobic biodegradation, similar to other long-chain alkanes found in the environment. nih.gov Microorganisms would likely oxidize the chains, progressively shortening them.
Research on this compound could help elucidate the relative rates of these two degradation pathways. The high hydrophobicity and low water solubility conferred by the long alkyl chains would likely reduce the molecule's bioavailability, potentially making its degradation slower than that of shorter-chain acetals. byjus.com Studies on long-chain polyacetals have shown that they are indeed degradable, with degradation being much faster under acidic conditions. researchgate.netresearchgate.net
Interactive Table: Potential Degradation Pathways
Photodegradation Pathways of Alkyl Formals
The photodegradation of alkyl formals, such as Tridecane, 1,1'-[methylenebis(oxy)]bis-, in the environment is primarily driven by reactions with photochemically generated reactive species, particularly the hydroxyl radical (•OH), and through photocatalytic processes on semiconductor surfaces. While direct photolysis by sunlight is generally slow for such compounds, these indirect mechanisms are crucial in their atmospheric and aquatic degradation.
The atmospheric oxidation of analogous, shorter-chain ethers, like diethyl ether, provides a model for the initial steps of photodegradation. The reaction is initiated by the abstraction of a hydrogen atom by a hydroxyl radical, predominantly from a carbon atom adjacent to an oxygen atom, due to the activating effect of the ether linkage. This initial reaction forms a carbon-centered radical. In the presence of molecular oxygen (O₂), this radical is rapidly converted to a peroxy radical (ROO•). The subsequent fate of the peroxy radical determines the degradation pathway and the nature of the resulting products.
In a typical atmospheric scenario, the peroxy radical can undergo several reactions, including reaction with nitric oxide (NO) to form an alkoxy radical (RO•) or reaction with hydroperoxy radicals (HO₂•) and other peroxy radicals. The alkoxy radical is a key intermediate that can undergo further decomposition.
A plausible photodegradation pathway for a generic long-chain alkyl formal initiated by hydroxyl radicals can be proposed:
Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from a methylene group adjacent to the formal linkage, forming a carbon-centered radical.
Peroxy Radical Formation: The carbon-centered radical reacts with atmospheric oxygen to form a peroxy radical.
Alkoxy Radical Formation: The peroxy radical reacts with NO to yield an alkoxy radical.
Decomposition of the Alkoxy Radical: The alkoxy radical can undergo C-O bond scission, leading to the formation of an aldehyde (tridecanal) and a smaller alkoxy radical. This smaller radical can then undergo further reactions to form additional byproducts.
Alternatively, photocatalytic degradation on surfaces of semiconductor materials like titanium dioxide (TiO₂) represents another significant pathway. Upon absorption of UV light, TiO₂ generates electron-hole pairs, which lead to the formation of highly reactive oxygen species (ROS), including hydroxyl radicals. These ROS can then attack the alkyl formal molecule adsorbed on the catalyst surface. The degradation of acetaldehyde on TiO₂ surfaces, for instance, involves initial oxidation to acetic acid, followed by mineralization to CO₂. A similar process can be envisioned for long-chain alkyl formals, where the molecule is progressively oxidized, leading to the cleavage of the C-O and C-C bonds and eventual mineralization to carbon dioxide and water.
| Proposed Intermediate | Description |
| Tridecylperoxy Radical | Formed after initial hydrogen abstraction and addition of O₂. |
| Tridecyloxy Radical | A key intermediate formed from the peroxy radical, prone to decomposition. |
| Tridecanal | An aldehyde formed from the cleavage of the C-O bond in the alkoxy radical. |
| Formic Acid | A potential smaller byproduct from the oxidation of the central methylene group. |
| Carbon Dioxide and Water | Final mineralization products of complete photodegradation. |
Biotransformation Mechanisms in Model Systems
The initial step in the biotransformation is likely the enzymatic cleavage of the formal (acetal) linkage. This can occur through hydrolysis, catalyzed by enzymes with hydrolase activity. The acid-catalyzed hydrolysis of acetals in non-biological systems proceeds via protonation of an oxygen atom, followed by nucleophilic attack by water to form a hemiacetal, which then breaks down to an aldehyde and an alcohol. chemistrysteps.com Enzymatic hydrolysis of acetals, such as the glycosidic bonds in carbohydrates, follows a similar principle, with the enzyme's active site facilitating the reaction. libretexts.org In the case of "Tridecane, 1,1'-[methylenebis(oxy)]bis-", enzymatic hydrolysis would cleave the C-O bonds of the formal group, releasing tridecanol and formaldehyde.
Alternatively, some bacteria are known to possess ether-cleaving enzymes (etherases) that can break C-O bonds in ethers. researchgate.net While a formal is technically an acetal, the enzymatic machinery for ether cleavage might also exhibit activity towards the formal linkage.
Once the initial cleavage occurs, the resulting products, tridecanol and formaldehyde, are readily metabolized by a wide range of microorganisms.
Metabolism of Tridecanol: Long-chain alcohols like tridecanol are typically oxidized by alcohol dehydrogenases to the corresponding aldehyde (tridecanal), which is further oxidized by aldehyde dehydrogenases to a long-chain fatty acid (tridecanoic acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units can then be channeled into the citric acid cycle for energy production or used in various biosynthetic pathways.
Metabolism of Formaldehyde: Formaldehyde is a toxic compound, but many microorganisms have detoxification pathways. It can be oxidized to formate (B1220265) and subsequently to carbon dioxide.
Initial Cleavage: Enzymatic hydrolysis or etherase activity cleaves the formal linkage, yielding tridecanol and formaldehyde.
Oxidation of Tridecanol: Tridecanol is oxidized to tridecanoic acid.
β-Oxidation: Tridecanoic acid is degraded via the β-oxidation pathway to acetyl-CoA.
Formaldehyde Detoxification: Formaldehyde is oxidized to carbon dioxide.
| Enzyme Class | Proposed Role | Substrate | Product(s) |
| Hydrolase/Etherase | Cleavage of the formal linkage | Tridecane, 1,1'-[methylenebis(oxy)]bis- | Tridecanol, Formaldehyde |
| Alcohol Dehydrogenase | Oxidation of the long-chain alcohol | Tridecanol | Tridecanal |
| Aldehyde Dehydrogenase | Oxidation of the long-chain aldehyde | Tridecanal | Tridecanoic Acid |
| Acyl-CoA Synthetase | Activation of the fatty acid for β-oxidation | Tridecanoic Acid | Tridecanoyl-CoA |
| β-oxidation enzymes | Sequential degradation of the fatty acid chain | Tridecanoyl-CoA | Acetyl-CoA |
| Formaldehyde Dehydrogenase | Oxidation of formaldehyde | Formaldehyde | Formate |
| Formate Dehydrogenase | Oxidation of formate | Formate | Carbon Dioxide |
Future Research Directions and Unresolved Challenges
Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices
A significant hurdle in studying Tridecane (B166401), 1,1'-[methylenebis(oxy)]bis- is the absence of established, sensitive analytical methods for its detection, especially at trace levels within complex environmental or biological samples. Its non-polar nature and high molecular weight present unique challenges for conventional analytical techniques. Future research should focus on developing robust and highly sensitive methods for its quantification.
Key Research Objectives:
High-Resolution Mass Spectrometry (HRMS) Approaches: Developing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods coupled with high-resolution analyzers (e.g., Orbitrap, TOF) could enable precise mass determination and fragmentation analysis, aiding in unambiguous identification and quantification in complex mixtures.
Novel Sample Preparation Techniques: The development of selective solid-phase extraction (SPE) or microextraction techniques tailored to the physicochemical properties of long-chain acetals would be crucial for pre-concentration and matrix interference removal, thereby enhancing detection limits.
Spectroscopic Methods: Investigating the utility of advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy with specialized pulse sequences and infrared (IR) spectroscopy, could provide structural confirmation and potential for quantification in less complex matrices.
Table 1: Potential Analytical Techniques for Trace-Level Detection
| Technique | Potential Advantages | Key Challenges |
| GC-HRMS | High chromatographic resolution, sensitive detection. | Potential for thermal degradation, requirement for derivatization. |
| LC-HRMS | Suitable for non-volatile compounds, soft ionization techniques. | Lower chromatographic resolution for non-polar compounds. |
| SPE | Pre-concentration, matrix cleanup. | Development of selective sorbents. |
Investigation of Chiral Derivatives and Their Synthetic Methodologies
The core structure of Tridecane, 1,1'-[methylenebis(oxy)]bis- is achiral. However, the introduction of chiral centers into the tridecyl chains or the methylene (B1212753) bridge could lead to novel derivatives with potentially unique stereospecific properties and applications in areas such as asymmetric catalysis or materials science. The development of synthetic methodologies to access these chiral derivatives is a critical and unresolved challenge.
Future research in this area should explore:
Asymmetric Synthesis: Employing chiral catalysts or chiral starting materials to synthesize enantiomerically pure or enriched derivatives. This could involve the use of chiral alcohols in the acetal (B89532) formation reaction or the asymmetric functionalization of the alkyl chains.
Chiral Resolution: Developing methods for the separation of racemic mixtures of chiral derivatives, such as chiral chromatography or diastereomeric salt formation.
Stereochemical Analysis: Utilizing techniques like chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) spectroscopy to determine the enantiomeric purity and absolute configuration of the synthesized chiral molecules.
Exploration of Solid-State Chemical Reactions Involving Tridecane, 1,1'-[methylenebis(oxy)]bis-
The reactivity of Tridecane, 1,1'-[methylenebis(oxy)]bis- in the solid state is an entirely unexplored domain. Solid-state reactions, often initiated by heat, light, or mechanical force (mechanochemistry), can lead to unique products and reaction pathways not observed in solution. Given the long aliphatic chains, intermolecular interactions in the solid state could play a significant role in directing reactivity.
Potential avenues for future investigation include:
Topochemical Reactions: Investigating whether the crystal packing of Tridecane, 1,1'-[methylenebis(oxy)]bis- or its derivatives can pre-organize molecules for specific solid-state reactions, such as polymerization or cycloaddition, upon exposure to external stimuli.
Mechanochemistry: Exploring the use of ball milling and other mechanochemical techniques to induce reactions and transformations of the compound in the absence of solvents. This could offer a more sustainable and efficient route to new materials.
Thermal Analysis: Employing techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study the thermal stability and potential for solid-state phase transitions and reactions at elevated temperatures.
Integration of Machine Learning for Predictive Chemical Synthesis and Reactivity
The application of machine learning (ML) and artificial intelligence (AI) in chemistry is rapidly expanding. For a molecule like Tridecane, 1,1'-[methylenebis(oxy)]bis-, where experimental data is scarce, predictive modeling could be a powerful tool to guide future research efforts.
Key areas for the application of machine learning include:
Predictive Synthesis: Developing ML models trained on existing reaction databases to predict optimal reaction conditions (catalysts, solvents, temperatures) for the synthesis of Tridecane, 1,1'-[methylenebis(oxy)]bis- and its derivatives.
Reactivity Prediction: Using quantum mechanical calculations and ML to predict the reactivity of different sites within the molecule, guiding the design of new functional derivatives.
Property Prediction: Building quantitative structure-property relationship (QSPR) models to predict physical and chemical properties of hypothetical derivatives, allowing for the in-silico screening of compounds for specific applications.
Table 2: Machine Learning Applications in Chemical Research
| Application | Potential Impact | Data Requirements |
| Predictive Synthesis | Accelerated discovery of efficient synthetic routes. | Large datasets of chemical reactions. |
| Reactivity Prediction | Rational design of new molecules with desired reactivity. | Quantum chemical data, experimental reactivity data. |
| Property Prediction | High-throughput screening of virtual compounds. | Known structure-property relationships. |
Q & A
Q. How can researchers confirm the structural identity of Tridecane, 1,1'-[methylenebis(oxy)]bis- using spectroscopic methods?
To verify the compound’s identity, combine nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
- ¹H/¹³C NMR : Analyze methylene (-CH₂-) and ether (-O-) signals. The methylenebis(oxy) group will show distinct splitting patterns in the 3.0–4.5 ppm range for protons adjacent to oxygen .
- IR Spectroscopy : Confirm ether linkages (C-O-C stretching at ~1100 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200–3600 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to validate the molecular formula (e.g., C₂₇H₅₆O₂) and fragmentation patterns of the methylenebis(oxy) moiety .
Q. What synthetic methodologies are commonly employed to prepare Tridecane, 1,1'-[methylenebis(oxy)]bis-?
Synthesis typically involves etherification or oxidative coupling :
- Etherification : React 1-tridecanol with formaldehyde under acidic conditions to form the methylenebis(oxy) bridge. Monitor reaction progress via TLC or GC-MS .
- Oxidative Coupling : Use periodate (IO₄⁻) to oxidize diols or thiols, forming ether linkages. Optimize stoichiometry to avoid over-oxidation .
- Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .
Q. How can researchers determine solubility and stability parameters for this compound in experimental settings?
- Solubility Testing : Use a tiered solvent approach (polar to non-polar: water, ethanol, hexane). Due to its long alkyl chains, expect higher solubility in non-polar solvents (e.g., hexane, chloroform) .
- Stability Assessment : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition byproducts .
Q. What purification techniques are most effective for isolating Tridecane, 1,1'-[methylenebis(oxy)]bis- from reaction mixtures?
- Distillation : Use fractional distillation under reduced pressure to separate based on boiling point differences .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
- Chromatography : Utilize silica gel columns with gradient elution (hexane → ethyl acetate) for high-purity isolation .
Advanced Research Questions
Q. How do structural modifications to the methylenebis(oxy) group influence the compound’s reactivity and physicochemical properties?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., sulfonyl) on the methylene bridge increases polarity and reduces thermal stability, as seen in bis(phenylsulfonyl)methane derivatives .
- Chain Length : Extending alkyl chains (e.g., from tridecane to pentadecane) enhances lipophilicity, altering partition coefficients (log P) .
- Experimental Validation : Compare reaction kinetics in nucleophilic substitutions (e.g., SN2) using modified derivatives .
Q. What challenges arise in quantifying trace amounts of this compound in complex matrices, and how can they be mitigated?
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Detection Limits : Optimize GC-MS/MS parameters (e.g., electron impact ionization, selected ion monitoring) to enhance sensitivity .
- Calibration : Prepare matrix-matched standards to account for signal suppression/enhancement .
Q. What computational modeling approaches predict the compound’s interactions with biological targets or materials?
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to study membrane permeability .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for functionalization .
- Docking Studies : Model binding affinities with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. How should researchers address safety and regulatory compliance when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact, as recommended for structurally similar isocyanates .
- Waste Disposal : Follow EPA guidelines for halogenated solvents used in synthesis (e.g., methylene chloride) .
- Documentation : Maintain records of synthetic protocols and toxicity data for REACH or TSCA compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
